diethyl 1H-1,2,4-triazole-3,5-dicarboxylate
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Overview
Description
Diethyl 1H-1,2,4-triazole-3,5-dicarboxylate is a heterocyclic compound that belongs to the triazole family. It is characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 1H-1,2,4-triazole-3,5-dicarboxylate can be synthesized through a 1,3-dipolar cycloaddition reaction between diethyl acetylenedicarboxylate and organic azides . This reaction typically requires heating in a water bath for a few minutes under solvent-free conditions . The reaction is highly efficient, yielding the desired product in high purity.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Diethyl 1H-1,2,4-triazole-3,5-dicarboxylate undergoes various chemical reactions, including:
Reduction: The ester groups can be selectively reduced using sodium borohydride (NaBH4) in methanol/THF.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) in methanol/THF.
Substitution: Various nucleophiles under mild conditions.
Major Products Formed
Reduction: Formation of hydroxymethyl derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Diethyl 1H-1,2,4-triazole-3,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial activity.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of non-ionic surfactants and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl 1H-1,2,4-triazole-3,5-dicarboxylate involves its interaction with various molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and enzyme activities . Its unique structure allows it to interact with specific receptors and enzymes, leading to its diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Diethyl 1H-1,2,4-triazole-3,5-dicarboxylate is unique due to its specific ester groups, which provide distinct reactivity and functionalization options. This makes it a valuable compound for various synthetic and industrial applications.
Properties
CAS No. |
91173-78-3 |
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Molecular Formula |
C8H11N3O4 |
Molecular Weight |
213.19 g/mol |
IUPAC Name |
diethyl 1H-1,2,4-triazole-3,5-dicarboxylate |
InChI |
InChI=1S/C8H11N3O4/c1-3-14-7(12)5-9-6(11-10-5)8(13)15-4-2/h3-4H2,1-2H3,(H,9,10,11) |
InChI Key |
XQMJMFZFMXRZSN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NN1)C(=O)OCC |
Origin of Product |
United States |
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